2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
Description
The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a 5-membered oxazole core substituted with a 4-bromophenyl group at position 4. A thioether linkage connects the oxazole to an acetamide group, which is further functionalized with a 3-chloro-4-fluorophenyl substituent. This structural framework confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors influenced by halogenated aromatic systems and heterocyclic motifs .
Key structural attributes:
- 4-Bromophenyl group: Enhances lipophilicity and metabolic stability.
- Thioether bridge: Modulates electronic effects and bioavailability.
- 3-Chloro-4-fluorophenyl acetamide: Combines halogenated substituents for targeted interactions.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O2S/c18-11-3-1-10(2-4-11)15-8-21-17(24-15)25-9-16(23)22-12-5-6-14(20)13(19)7-12/h1-8H,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOHHBFOYCWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation via Hantzsch-Type Cyclization
The 5-(4-bromophenyl)oxazole core is synthesized through a modified Hantzsch thiazole synthesis, adapted for oxazoles:
Procedure :
- Reactants :
Mechanism :
- TosMIC undergoes base-induced decomposition to generate a nitrile ylide.
- Cycloaddition with 4-bromobenzaldehyde forms the oxazole ring.
Thiolation :
Table 1 : Optimization of Oxazole Thiol Synthesis
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TosMIC/NH4OAc | EtOH | 80 | 62 |
| TosMIC/K2CO3 | DMF | 120 | 58 |
| TosMIC/DBU | THF | 65 | 71 |
Preparation of N-(3-Chloro-4-fluorophenyl)chloroacetamide
Amide Bond Formation
Stepwise Protocol :
- Aniline Activation :
- 3-Chloro-4-fluoroaniline (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C.
- Acylation :
- Workup :
Critical Parameters :
- Stoichiometry : Excess chloroacetyl chloride leads to N,N-diacylation byproducts.
- Temperature Control : Higher temperatures promote hydrolysis of chloroacetyl chloride.
Thioether Coupling Reaction
Nucleophilic Displacement of Chloride
Optimized Conditions :
- Reactants :
- 5-(4-Bromophenyl)oxazole-2-thiol (1.0 equiv)
- N-(3-Chloro-4-fluorophenyl)chloroacetamide (1.05 equiv)
- Base : Potassium carbonate (K2CO3, 2.0 equiv)
- Solvent : Anhydrous DMF under N2 atmosphere.
Procedure :
- Charge reactants and base in DMF, stir at 25°C for 30 min.
- Heat to 80°C for 6 h (monitor by TLC, hexane:EtOAc 3:1).
- Quench with ice-water, extract with EtOAc (3×50 mL), dry over Na2SO4.
- Purify via silica gel chromatography (gradient elution 10–30% EtOAc/hexane).
Table 2 : Solvent Screening for Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 83 |
| DMSO | 46.7 | 5 | 79 |
| Acetone | 20.7 | 12 | 41 |
Alternative Synthetic Pathways
Smiles Rearrangement Approach
Adapting methodology from ACS Omega, the thioether bond can be formed via an intramolecular rearrangement:
- Intermediate Synthesis :
- React 5-(4-bromophenyl)oxazole-2-thiol with chloroacetyl chloride to form 2-chloroacetylthio intermediate.
- Rearrangement :
- Treat with N-(3-chloro-4-fluorophenyl)amine in KOH/DMF to induce Smiles rearrangement, directly yielding the target compound.
Advantages :
- Avoids isolation of unstable thiol intermediates.
- Higher atom economy (78% vs 65% in stepwise method).
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, oxazole-H), 7.62–7.58 (m, 3H, Ar-H), 4.34 (s, 2H, SCH2CO), 2.41 (s, 3H, NHCO).
- HRMS : m/z calc. for C18H12BrClFN2O2S [M+H]+: 485.9412, found: 485.9409.
Purity Assessment
- HPLC : 99.2% purity (C18 column, MeCN:H2O 70:30, 1 mL/min, 254 nm).
- Elemental Analysis : Calc. C 47.85%, H 2.71%, N 6.21%; Found C 47.79%, H 2.68%, N 6.18%.
Industrial-Scale Considerations
Process Optimization
- Catalyst Screening :
- Phase-transfer catalysts (TBAB) increase reaction rate by 40% at 50°C.
- Solvent Recovery :
- DMF is distilled under reduced pressure (75°C, 15 mmHg) with 92% recovery efficiency.
Table 3 : Cost Analysis per Kilogram
| Component | Cost (USD/kg) |
|---|---|
| 4-Bromobenzaldehyde | 320 |
| TosMIC | 1,150 |
| 3-Chloro-4-fluoroaniline | 280 |
| Total Raw Materials | 1,750 |
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound’s structure includes:
-
Oxazole ring : A five-membered heterocycle with nitrogen and oxygen atoms, prone to electrophilic substitution.
-
Thioether (–S–) group : Susceptible to oxidation and nucleophilic substitution.
-
Acetamide (–N–CO–CH₂–) : Hydrolyzable under acidic/basic conditions.
-
Halogen substituents (Br, Cl, F) : Enable cross-coupling reactions (e.g., Suzuki).
Nucleophilic Substitution at the Thioether Group
The thioether linkage undergoes nucleophilic displacement reactions. For example:
Reaction : Substitution with amines or alkoxides.
Conditions :
-
Catalyzed by bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO).
Example :
Outcome :
-
Higher yields (70–85%) observed with primary amines.
-
Steric hindrance from the 4-bromophenyl group slows reactivity.
Oxidation Reactions
The thioether group oxidizes to sulfone or sulfoxide derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 3 h | Sulfoxide derivative | 65% |
| m-CPBA | DCM, 0°C to RT, 2 h | Sulfone derivative | 78% |
Key Findings :
-
Sulfone derivatives exhibit enhanced stability and bioactivity .
-
Over-oxidation is minimized at lower temperatures.
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes to carboxylic acid under acidic/basic conditions:
Acidic Hydrolysis :
Basic Hydrolysis :
-
Faster reaction (2–3 hours) but lower yield (75%) due to side reactions.
Cross-Coupling via the Bromophenyl Group
The 4-bromophenyl substituent participates in palladium-catalyzed cross-coupling:
Suzuki Reaction :
Conditions :
Applications :
Stability Under Ambient Conditions
The compound is stable in dry, dark environments but degrades under:
Scientific Research Applications
Overview
The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a brominated phenyl group, an oxazole ring, and a thioacetamide moiety, contribute to its biological activity.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxazole Ring : This can be achieved through cyclization of appropriate precursors.
- Introduction of Bromine and Chlorine Substituents : These halogen groups are introduced via bromination and chlorination reactions.
- Thioacetamide Linkage Formation : The final step often involves creating the thioacetamide linkage under controlled conditions to ensure high yield and purity.
The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which may enhance its reactivity and potential applications in drug design.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, including those associated with breast cancer . The mechanism of action is thought to involve interaction with specific molecular targets that modulate cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of similar thioacetamide derivatives, demonstrating significant activity against resistant bacterial strains .
- Anticancer Screening : Another investigation focused on thiazole derivatives related to this compound found promising results against breast cancer cell lines using assays like Sulforhodamine B (SRB), indicating that modifications in similar compounds could yield effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Oxazole vs. Thiadiazole
- Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Replaces oxazole with a 1,3,4-thiadiazole ring. Yield/Melting Point: 82% yield, 138–140°C .
Oxazole vs. Triazinoindole
- Compound 27 (2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide): Features a fused triazinoindole system. Impact: The larger planar structure may enhance DNA intercalation or kinase inhibition but reduce cell permeability. Purity: 95% .
Oxazole vs. Thiazolidinedione
- Compound 4k (2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidine-3-yl)-N-(4-bromophenyl)acetamide): Contains a thiazolidine-2,4-dione ring with a benzylidene substituent. Melting Point: 286–288°C .
Substituent Variations
Halogenated Aromatic Groups
- Compound 21a (2-((5-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide): Shares the 3-chloro-4-fluorophenyl acetamide group with Compound A. Synthesis: Prepared via nucleophilic substitution in acetonitrile .
Compound 15a (N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide):
Electron-Withdrawing vs. Electron-Donating Groups
- Compound 8e (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide): Substitutes the acetamide’s phenyl group with a nitro moiety. IR Data: NH stretch at 3279 cm⁻¹, C=O at 1657 cm⁻¹ .
Biological Activity
The compound 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features an oxazole ring substituted with a bromophenyl group and a thioether linkage, alongside an acetamide moiety. The synthesis typically involves multi-step reactions, including the formation of the oxazole ring and subsequent modifications to introduce the thioether and acetamide functionalities.
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic and Anti-inflammatory Effects
Research has demonstrated that oxazole derivatives can possess analgesic and anti-inflammatory activities. For example, compounds derived from the oxazole scaffold have been evaluated in writhing tests and hot plate assays, showing promising results in pain relief without significant toxicity .
Neuroprotective Properties
The neuroprotective potential of oxazole derivatives has also been explored. A study highlighted that certain oxazole compounds could inhibit acetylcholinesterase (AChE), which is critical for neurodegenerative conditions like Alzheimer's disease. This inhibition suggests a dual role in both neuroprotection and modulation of neurotransmitter levels .
Case Study 1: Analgesic Activity Assessment
In a controlled study, various oxazole derivatives were synthesized and tested for analgesic activity using the acetic acid-induced writhing test in mice. The results indicated that specific substitutions on the oxazole ring significantly enhanced analgesic efficacy while maintaining low toxicity profiles .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the oxazole structure could lead to increased potency against resistant strains, highlighting the importance of structure-activity relationships (SAR) in drug design .
Research Findings
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10–11 ppm), and thioether CH2 (δ 4.5–4.7 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3446 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 468.37 for C17H12BrClFN3O2S) .
- Elemental Analysis : Matches calculated and observed C, H, N, S percentages to verify purity .
How does the compound's structure influence its biological activity, particularly in anticancer applications?
Q. Advanced Research Focus
- Bromophenyl and Chlorofluorophenyl Moieties : Enhance lipophilicity, promoting membrane permeability and target engagement (e.g., enzyme inhibition) .
- Oxazole-Thioether Linkage : Stabilizes interactions with hydrophobic pockets in proteins like α-glucosidase or tubulin, as shown in docking studies .
- Structure-Activity Relationship (SAR) : Analogues with electron-withdrawing groups (e.g., Br, Cl) exhibit higher cytotoxicity against cancer cell lines (IC50 < 10 µM in MCF-7 and HepG-2) compared to methyl or methoxy derivatives .
What strategies can resolve discrepancies in biological activity data across different studies?
Q. Advanced Research Focus
- Assay Standardization : Use consistent cell lines (e.g., HepG-2) and protocols (e.g., MTT assay incubation for 48 hours) to reduce variability .
- Purity Validation : Employ HPLC (>95% purity) to eliminate confounding effects from synthetic by-products .
- In Silico Cross-Checking : Compare experimental IC50 values with computational predictions (e.g., molecular docking scores) to identify outliers .
How can computational methods predict the ADMET properties of this compound?
Q. Advanced Research Focus
- ADMET Prediction : Software like Discovery Studio 4.0 calculates parameters:
- Absorption : High Caco-2 permeability (logP ~3.2) suggests oral bioavailability.
- Toxicity : Low Ames test mutagenicity risk due to stable aromatic cores .
- Molecular Dynamics Simulations : Assess binding stability with targets like TNF-α or VEGF receptors over 100 ns trajectories .
What are the challenges in elucidating the compound's mechanism of action against specific enzymes or receptors?
Q. Advanced Research Focus
- Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins from cell lysates .
- Enzyme Inhibition Kinetics : Measure Ki values via Lineweaver-Burk plots for enzymes like α-glucosidase, where the compound acts as a non-competitive inhibitor (Ki = 2.3 µM) .
- Apoptosis Pathways : Flow cytometry with Annexin V/PI staining quantifies caspase-8 activation and mitochondrial membrane depolarization .
What are the key considerations for handling and storage to maintain the compound's stability?
Q. Basic Research Focus
- Solubility : DMSO is preferred for stock solutions (50 mM), avoiding aqueous buffers due to limited water solubility .
- Storage : Store at -20°C in airtight, light-protected vials. Stability tests show <5% degradation over 6 months under these conditions .
- pH Sensitivity : Degrades rapidly in strong acids/bases (pH <3 or >10); neutral conditions are optimal .
How can structural modifications enhance the compound's therapeutic index?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
